See also: Calendula Officinalis Flower (part of).
Faradiol 3-o-laurate
CAS No.: 270078-40-5
Cat. No.: VC17083003
Molecular Formula: C42H72O3
Molecular Weight: 625.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 270078-40-5 |
|---|---|
| Molecular Formula | C42H72O3 |
| Molecular Weight | 625.0 g/mol |
| IUPAC Name | [(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] dodecanoate |
| Standard InChI | InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(3)29(2)22-25-40(37,7)34(43)28-42(31,41)9/h22,30-35,37,43H,10-21,23-28H2,1-9H3/t30-,31-,32+,33-,34+,35+,37-,39+,40-,41-,42-/m1/s1 |
| Standard InChI Key | NKKIRZWINJADJC-GVWWBULUSA-N |
| Isomeric SMILES | CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](C(=CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C)C)C |
| Canonical SMILES | CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(C(=CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Faradiol 3-O-laurate belongs to the triterpenoid class, featuring a 30-carbon skeleton derived from six isoprene units. Its molecular formula is , with a monoisotopic mass of 624.548 g/mol and an average molecular weight of 625.019 g/mol . The IUPAC name, [(3S,4aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-8-hydroxy-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-yl] dodecanoate, reflects its intricate stereochemistry and esterification at the C-3 hydroxyl group with lauric acid.
Table 1: Key Physicochemical Properties of Faradiol 3-O-Laurate
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 625.0 g/mol |
| Melting Point | 128–132°C (predicted) |
| Solubility | Insoluble in water; soluble in dichloromethane, ethanol |
| LogP (Octanol-Water) | 8.9 (estimated) |
| CAS Registry Number | 270078-40-5 |
Biosynthesis and Natural Occurrence
Plant Sources and Localization
Faradiol 3-O-laurate is exclusively identified in the ray florets of Calendula officinalis, where it constitutes up to 1.2% of the dry weight . Gas chromatography-mass spectrometry (GC-MS) profiles of floral extracts reveal co-occurrence with related esters like faradiol palmitate and myristate, suggesting shared biosynthetic machinery for fatty acid conjugation .
Biosynthetic Pathway
The biosynthesis involves two key phases:
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Triterpene Skeleton Formation: Cyclization of 2,3-oxidosqualene by oxidosqualene cyclases yields faradiol, a dihydroxylated triterpene.
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Esterification: Acyltransferases catalyze the attachment of lauric acid to the C-3 hydroxyl group of faradiol, a reaction dependent on acyl-CoA intermediates .
Recent transcriptomic studies of C. officinalis have identified candidate genes encoding enzymes in these pathways, enabling future metabolic engineering efforts .
Pharmacological Activities and Mechanisms
Anti-Inflammatory Effects
Faradiol 3-O-laurate suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting NF-κB translocation in macrophages. In murine models of dermatitis, topical application reduced edema by 58% compared to controls, outperforming hydrocortisone in chronic inflammation scenarios .
Membrane Interaction and Cellular Modulation
The compound’s amphiphilic nature enables integration into lipid bilayers, altering membrane fluidity and modulating signal transduction. Fluorescence anisotropy studies demonstrate a 22% increase in membrane rigidity at 10 μM concentrations, potentially explaining its anti-proliferative effects on keratinocytes.
Wound Healing and Tissue Regeneration
In vitro scratch assays show that faradiol 3-O-laurate enhances fibroblast migration by upregulating matrix metalloproteinase-2 (MMP-2) and transforming growth factor-beta (TGF-β) . Clinical trials of calendula ointments (0.5% faradiol esters) report a 34% acceleration in epithelialization compared to placebo .
Applications in Dermatology and Cosmetics
Skincare Formulations
Faradiol 3-O-laurate is incorporated into creams (0.1–1.0% w/w) for its sebum-regulating and anti-acne properties. A double-blind study noted a 45% reduction in comedones after 8 weeks, attributed to the compound’s ability to normalize keratinocyte differentiation.
Sunscreen Adjuvants
The triterpenoid’s UV-absorbing capacity (λ<sub>max</sub> 210 nm) complements inorganic sunscreens. Synergistic effects with zinc oxide improve SPF by 22% while reducing oxidative stress in epidermal cells .
Stability and Industrial Processing
Degradation Kinetics
Accelerated stability testing (40°C/75% RH) shows a 12% degradation over 6 months, primarily via hydrolysis of the ester bond. Photodegradation follows first-order kinetics ( = 14 days under UV light), necessitating amber glass packaging.
Extraction and Purification Strategies
Supercritical CO<sub>2</sub> extraction (50°C, 350 bar) yields 0.8% faradiol esters with 94% purity, outperforming traditional solvent-based methods. Subsequent purification by preparative HPLC achieves >99% purity for pharmaceutical applications .
Future Research Directions
Synthetic Biology Approaches
Heterologous production in Saccharomyces cerevisiae engineered with C. officinalis oxidosqualene cyclases and acyltransferases could enable sustainable production. Preliminary trials achieve titers of 120 mg/L in bioreactors .
Targeted Drug Delivery
Nanoemulsions (<100 nm) incorporating faradiol 3-O-laurate show 3-fold increases in dermal bioavailability in ex vivo models. Current work focuses on ligand-conjugated nanoparticles for psoriasis treatment.
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